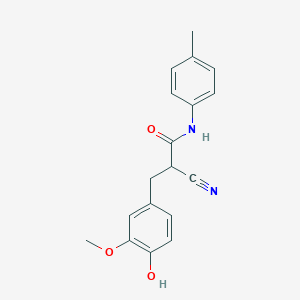

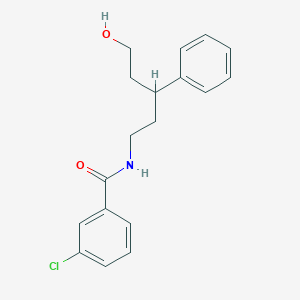

3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide, also known as GW501516, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports world as a performance-enhancing drug due to its ability to improve endurance and stamina.

Applications De Recherche Scientifique

Synthesis and Characterization

Research in the field of organic chemistry has led to the synthesis of various derivatives of benzamide, including compounds related to "3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide." These studies often involve exploring different synthetic routes, characterizing the products using spectroscopic techniques, and investigating their structural properties. For instance, the synthesis and pharmacological activities of N-(3-hydroxyphenyl) benzamide and its derivatives have been explored, highlighting the process of O-alkylation and characterizing the compounds through various spectroscopic methods (Abbasi et al., 2014). Similarly, studies on the intramolecular hydrogen bond in 2-hydroxy-benzamides have been conducted, providing insights into the structural and conformational aspects of such compounds (Kawski et al., 2006).

Biological Activities

Compounds structurally related to "this compound" have been investigated for a variety of biological activities. These activities include enzyme inhibition, antimicrobial, antifungal, and antitubercular properties. For example, the investigation of the spectrum of biological activity of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides against mycobacterial, bacterial, and fungal strains reveals the potential of these compounds in developing new antimicrobial agents (Imramovský et al., 2011). Additionally, the ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and its evaluation for anti-tubercular activity highlight the therapeutic potential of such compounds (Nimbalkar et al., 2018).

Antimicrobial and Antioxidant Activities

The exploration of new benzamides from endophytic Streptomyces sp. for antimicrobial and antioxidant activities demonstrates the ongoing interest in discovering novel compounds with potential health benefits. Such research contributes to the development of new therapeutic agents based on benzamide derivatives (Yang et al., 2015).

Orientations Futures

Indole derivatives, which include benzamides, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide” could also have potential applications in various fields, including pharmaceuticals and biotechnology.

Propriétés

IUPAC Name |

3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c19-17-8-4-7-16(13-17)18(22)20-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15,21H,9-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOABEEOJYPRODI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)

![Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B2718656.png)

![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)